molecular formula C22H25NO5 B1303045 N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid CAS No. 361161-57-1

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid

Cat. No.: B1303045
CAS No.: 361161-57-1
M. Wt: 383.4 g/mol
InChI Key: HZHTWMSZVZTEEL-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid is a derivative of the amino acid leucine. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is of significant interest in the field of peptide synthesis due to its unique structural properties and its role as a building block in the synthesis of complex peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid typically involves the protection of the amino group of the amino acid leucine with the Fmoc group. This can be achieved through the reaction of leucine with Fmoc-OSu (fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature, resulting in the formation of the Fmoc-protected amino acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the final product. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The Fmoc group serves as a protecting group during peptide synthesis, preventing unwanted side reactions and ensuring the correct sequence of amino acids. Once the peptide synthesis is complete, the Fmoc group can be removed under mild conditions, revealing the free amino group for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid is unique due to its specific stereochemistry and the presence of the Fmoc protecting group, which makes it particularly useful in peptide synthesis. Its structural properties allow for the formation of stable peptide bonds and the incorporation of the compound into complex peptide sequences.

Properties

IUPAC Name

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-13(2)11-19(20(24)21(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-20,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHTWMSZVZTEEL-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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